molecular formula C8H3BrF6 B2484177 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide CAS No. 2244085-70-7

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide

Cat. No.: B2484177
CAS No.: 2244085-70-7
M. Wt: 293.006
InChI Key: QFRLWQXCYZNMBT-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide is an organofluorine compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzyl group

Scientific Research Applications

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of a precursor compound, such as 2,3,4-Trifluoro-6-(trifluoromethyl)toluene. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the benzyl position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the benzyl bromide to the corresponding benzyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzyl alcohols and carboxylic acids.

    Reduction: Products include benzyl hydrides and other reduced derivatives.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide in chemical reactions involves the electrophilic nature of the benzyl bromide moiety. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The presence of multiple fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Uniqueness

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide is unique due to its specific substitution pattern, which can lead to distinct reactivity and properties compared to other fluorinated benzyl bromides. The presence of three fluorine atoms on the benzene ring and a trifluoromethyl group enhances its electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-(bromomethyl)-1,2,3-trifluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-2-3-4(8(13,14)15)1-5(10)7(12)6(3)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLWQXCYZNMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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